2-(Piperazin-1-ylmethyl)pyridin-4-ol
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Overview
Description
1-[(4-methoxypyridin-2-yl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 4-methoxypyridin-2-ylmethyl group.
Preparation Methods
The synthesis of 1-[(4-methoxypyridin-2-yl)methyl]piperazine can be achieved through several routes. One common method involves the reaction of 4-methoxypyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(4-methoxypyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[(4-methoxypyridin-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-[(4-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
1-[(4-methoxypyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase.
Bipyridine derivatives: These compounds are used in various applications, including as ligands in catalysis and as photosensitizers.
The uniqueness of 1-[(4-methoxypyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(4-methoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-2-3-13-10(8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI Key |
VSOYBLZPUKNUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CN2CCNCC2 |
Origin of Product |
United States |
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